(5Z)-5-(4-fluorobenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-(4-fluorobenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a fluorobenzylidene group and a methylphenyl group attached to a thiazolotriazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-fluorobenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 2-(3-methylphenyl)thiazol-4-amine under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized in the presence of a suitable catalyst to yield the final thiazolotriazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(4-fluorobenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzylidene group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-5-(4-fluorobenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-(4-fluorobenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-(4-chlorobenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but with a chlorine atom instead of fluorine.
(5Z)-5-(4-bromobenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The uniqueness of (5Z)-5-(4-fluorobenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific fluorine substitution, which can significantly influence its chemical reactivity and biological activity compared to its analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.
Biological Activity
(5Z)-5-(4-fluorobenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of thiazolotriazoles, characterized by a bicyclic structure that includes both thiazole and triazole rings. The presence of the 4-fluorobenzylidene and 3-methylphenyl groups contributes to its unique chemical properties.
Property | Value |
---|---|
Molecular Formula | C18H12FN3OS |
Molecular Weight | 337.4 g/mol |
IUPAC Name | (5Z)-5-[(4-fluorophenyl)methylidene]-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI Key | ZERUZVCWMXXOBJ-GDNBJRDFSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiazole ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of substituents : The fluorobenzylidene and methylphenyl groups are introduced via condensation reactions.
These synthetic routes are designed to optimize yield and purity while maintaining the structural integrity of the target compound .
Antimicrobial Activity
Research indicates that compounds within the thiazolotriazole class exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates potent activity against various bacterial strains. For instance:
- In vitro studies : The compound showed effective inhibition against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values were determined to assess potency compared to standard antibiotics.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vivo studies using murine models demonstrated that it significantly reduces inflammation markers:
- Protection Rate : The compound exhibited up to 67% protection in inflammation models compared to indomethacin's 47% protection at equivalent doses .
- Mechanism of Action : It is believed to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory pathway.
Anticancer Properties
Recent investigations have highlighted the potential anticancer effects of this compound:
- Cell Line Studies : The compound has been tested against various cancer cell lines with promising results in inhibiting cell proliferation.
- Apoptosis Induction : Mechanistic studies suggest that it may induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
-
Study on Antimicrobial Activity : A comparative analysis with other thiazolotriazoles showed superior activity against resistant strains .
Compound Name MIC (µg/mL) Activity (5Z)-5-(4-fluorobenzylidene) 8 Effective Standard Antibiotic 16 Moderate - Anti-inflammatory Study : In a controlled experiment involving R strain mice:
Properties
Molecular Formula |
C18H12FN3OS |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H12FN3OS/c1-11-3-2-4-13(9-11)16-20-18-22(21-16)17(23)15(24-18)10-12-5-7-14(19)8-6-12/h2-10H,1H3/b15-10- |
InChI Key |
ZERUZVCWMXXOBJ-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=N2 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=N2 |
Origin of Product |
United States |
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